molecular formula C5H8O3 B138118 5-Hydroxypentane-2,3-dione CAS No. 142937-56-2

5-Hydroxypentane-2,3-dione

Cat. No.: B138118
CAS No.: 142937-56-2
M. Wt: 116.11 g/mol
InChI Key: LKLKMCUVBQDYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxypentane-2,3-dione is an organic compound with the molecular formula C5H8O3 It is a derivative of pentanedione, featuring a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypentane-2,3-dione typically involves the hydroxylation of 2,3-pentanedione. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as titanium silicalite. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound can be achieved through the vapor-phase condensation of lactic acid over polymorphic zirconium dioxide catalysts. This method offers high selectivity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxypentane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2,3-pentanedione.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: 2,3-Pentanedione.

    Reduction: 2,3-Pentanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxypentane-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxypentane-2,3-dione involves its interaction with specific molecular targets and pathways. In bacterial quorum sensing, the compound is converted to autoinducer-2, which binds to receptor proteins and triggers a cascade of gene expression changes that regulate various physiological processes . This mechanism is crucial for bacterial communication and coordination of group behaviors.

Comparison with Similar Compounds

Uniqueness: 5-Hydroxypentane-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

142937-56-2

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

5-hydroxypentane-2,3-dione

InChI

InChI=1S/C5H8O3/c1-4(7)5(8)2-3-6/h6H,2-3H2,1H3

InChI Key

LKLKMCUVBQDYFU-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)CCO

Canonical SMILES

CC(=O)C(=O)CCO

Synonyms

2,3-Pentanedione, 5-hydroxy- (9CI)

Origin of Product

United States

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